N-acetylsphinganine
Overview
Description
N-acetylsphinganine, also known as N-(1,3-dihydroxyoctadecan-2-yl)ethanimidic acid, belongs to the class of organic compounds known as ceramides. These are lipid molecules containing a sphingosine in which the amine group is linked to a fatty acid .
Molecular Structure Analysis
N-acetylsphinganine is a dihydroceramide in which the ceramide acyl group is specified as acetyl . The molecular formula is C20H39NO3 .Physical And Chemical Properties Analysis
N-acetylsphinganine has a molecular weight of 341.529 and a density of 1.0±0.1 g/cm3 . It has a boiling point of 532.4±50.0 °C at 760 mmHg and a melting point of 93-96ºC .Scientific Research Applications
1. Alzheimer’s Disease Research
- Application Summary: N-acetylsphinganine has been studied for its impact on the aggregation and toxicity of metal-free and metal-treated amyloid-β, which are pathological components in Alzheimer’s disease (AD) affected brains .
- Methods of Application: The study involved incubating N-acetylsphinganine with amyloid-β in the absence and presence of metal ions .
- Results: N-acetylsphinganine influenced metal-free Aβ and metal–Aβ aggregation to different degrees, compared to sphingosine. It was found to neutralize the ability of sphingosine to exacerbate the cytotoxicity triggered by metal-free Aβ and metal–Aβ .
2. Plant Metabolomics
- Application Summary: N-acetylsphinganine has been used in studies investigating the impact of nitrogen application on the accumulation of amino acids, flavonoids, and phytohormones in tea shoots under soil nutrition deficiency stress .
- Methods of Application: The study involved applying different rates of nitrogen to tea plants that were deficient in nitrogen due to long-term non-fertilization .
- Results: The levels of certain amino acids and flavonoids were found to be significantly affected by the nitrogen application. A lower nitrogen application promoted the biosynthesis of theanine and amino acids involved in theanine synthesis, thus inhibiting the accumulation of other amino acids, while a greater nitrogen application promoted flavonoids .
3. Neuronal Research
- Application Summary: N-acetylsphinganine has been used in neuronal studies, although the specific details of its application are not clear from the available information .
- Methods of Application: The exact methods of application are not specified in the available information .
- Results: The outcomes of the application of N-acetylsphinganine in this context are not specified in the available information .
properties
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H41NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20(24)19(17-22)21-18(2)23/h19-20,22,24H,3-17H2,1-2H3,(H,21,23)/t19-,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJGESKKUOMBCT-VQTJNVASSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156452 | |
Record name | N-Acetyl dihydrosphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-acetylsphinganine | |
CAS RN |
13031-64-6 | |
Record name | N-[(1S,2R)-2-Hydroxy-1-(hydroxymethyl)heptadecyl]acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13031-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetyl dihydrosphingosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013031646 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetyl dihydrosphingosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-ACETYL DIHYDROSPHINGOSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZZK8X1CR0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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